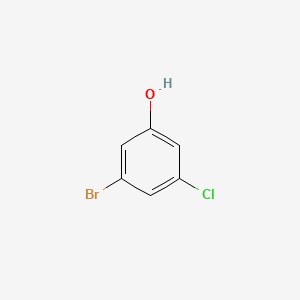

3-Bromo-5-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGWXLPFRHYWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627097 | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-04-0 | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromo-5-chlorophenol (CAS No. 56962-04-0). A critical intermediate in organic synthesis, this halogenated phenol (B47542) is of significant interest in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document collates available data on its physical characteristics, spectral properties, and chemical reactivity. Detailed experimental protocols for the determination of key properties are also provided to support researchers in their laboratory work.

Chemical Identity and Structure

This compound is a disubstituted phenol with both a bromine and a chlorine atom positioned meta to the hydroxyl group.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 56962-04-0[1][3][4] |

| Molecular Formula | C₆H₄BrClO[1][2][3][4] |

| Molecular Weight | 207.45 g/mol [2][3] |

| InChI Key | GMGWXLPFRHYWAS-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)O[2][3] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Appearance | White to off-white crystalline powder with a slight phenolic odor.[1] |

| Melting Point | 66-70 °C[4] |

| Boiling Point | 258.4 °C at 760 mmHg (Predicted)[4] |

| Density | 1.788 g/cm³ (Predicted)[4] |

| pKa | 8.04 ± 0.10 (Predicted)[1][4] |

| Flash Point | 110.1 °C[4] |

| Solubility | Sparingly soluble in water.[1] Soluble in organic solvents like ethers and alcohols. |

| Storage | Recommended to be stored under refrigeration.[1][4] |

Spectral Data

Spectral analysis is a cornerstone for the structural elucidation and purity assessment of organic compounds.

| a | b |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenolic group (typically broad, around 3200-3600 cm⁻¹), C-O stretching (around 1200 cm⁻¹), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the hydroxyl proton. The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. The aromatic protons will appear as multiplets in the aromatic region (typically 6.8-7.5 ppm), with their splitting patterns determined by their coupling with each other. ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atom attached to the hydroxyl group will be the most deshielded (highest chemical shift). The chemical shifts of the other carbon atoms will be influenced by the electronegative bromine and chlorine substituents. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.45 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns for M⁺, [M+2]⁺, and [M+4]⁺ will be observed, which is a key diagnostic feature for halogenated compounds. |

Chemical Properties and Reactivity

As a halogenated phenol, this compound exhibits reactivity characteristic of both the phenolic hydroxyl group and the substituted aromatic ring.

-

Acidity : The phenolic hydroxyl group is weakly acidic, with a predicted pKa of around 8.04.[1][4] It will react with strong bases to form a phenoxide ion.

-

Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating and ortho-, para-directing group. However, the presence of two deactivating halogen atoms in the meta positions will influence the regioselectivity of further electrophilic substitution reactions. The incoming electrophile will likely be directed to the positions ortho and para to the hydroxyl group that are not already substituted.

-

Nucleophilic Substitution : The bromine and chlorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions (high temperature and pressure), they can be displaced by strong nucleophiles.

-

Reactions of the Hydroxyl Group : The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound. These are generalized procedures and may require optimization based on available laboratory equipment.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to get an approximate melting point.

-

Once the approximate melting point is known, allow the apparatus to cool.

-

Prepare a new sample and heat the block to a temperature about 10-15 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

A selection of solvents (e.g., water, ethanol, methanol (B129727), diethyl ether, acetone, toluene, 5% aq. NaOH, 5% aq. HCl)

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe the mixture. If the solid completely disappears, the compound is considered soluble. If the solid remains, it is insoluble. If some solid dissolves but not all, it is sparingly or partially soluble.

-

Record the observations for each solvent. For the acidic and basic solutions, note any color changes or evolution of gas, which might indicate a chemical reaction.

pKa Determination (Spectrophotometric Method)

Objective: To experimentally determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.

Materials:

-

This compound sample

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

Buffer solutions of varying known pH values (e.g., from pH 7 to 9)

-

Volumetric flasks and pipettes

-

A suitable organic solvent in which the compound is soluble (e.g., methanol or ethanol) to prepare a stock solution.

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

For each buffer solution, prepare a sample for analysis by adding a small, precise volume of the stock solution to a volumetric flask and diluting it with the buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Record the UV-Vis spectrum of each buffered solution over a suitable wavelength range to identify the absorbance maxima for the acidic (phenol) and basic (phenoxide) forms.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the phenoxide form.

-

Measure the absorbance of a highly acidic solution (e.g., pH 2) to get the absorbance of the pure phenol form (A_HIn).

-

Measure the absorbance of a highly basic solution (e.g., pH 12) to get the absorbance of the pure phenoxide form (A_In-).

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_In⁻ - A) / (A - A_HIn)] where A is the absorbance of the sample at a given pH.

-

Plot pH versus log[(A_In⁻ - A) / (A - A_HIn)]. The pKa is the pH at which the log term is zero.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the properties of this compound and a general experimental workflow for its characterization.

References

Technical Guide: Synthesis of 3-Bromo-5-chlorophenol from 3-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of 3-Bromo-5-chlorophenol, a key intermediate in the development of various pharmaceuticals. The synthesis proceeds via a two-step process involving the diazotization of 3-bromo-5-chloroaniline (B31250) followed by the acidic hydrolysis of the resulting diazonium salt. This guide outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Reaction Scheme

The overall transformation involves converting the primary amino group of 3-bromo-5-chloroaniline into a hydroxyl group. This is achieved by first forming an intermediate diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for diazonium salt formation and hydrolysis.[1][2]

3.1 Materials and Reagents

-

3-Bromo-5-chloroaniline (C₆H₅BrClN)

-

50% Hydrobromic Acid (HBr)

-

Sodium Nitrite (B80452) (NaNO₂)

-

5% Sulfuric Acid (H₂SO₄)

-

Diethyl Ether (Et₂O)

-

4N Sodium Hydroxide (B78521) (NaOH)

-

4N Hydrochloric Acid (HCl)

-

n-Heptane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

3.2 Step 1: Diazotization of 3-Bromo-5-chloroaniline

-

In a suitable reaction vessel, dissolve 3-bromo-5-chloroaniline (0.05 mol) in 100 mL of 50% hydrobromic acid. If necessary, heat the mixture to 100°C with stirring until complete dissolution is achieved.

-

Cool the resulting solution to 0°C using an ice-water bath. Maintain the internal temperature below 10°C for the subsequent addition.

-

Slowly add solid sodium nitrite (0.05 mol) in portions to the stirred solution. Vigorous gas evolution (nitrous fumes) may be observed. Careful, portion-wise addition is critical to control the reaction exotherm.

-

After the complete addition of sodium nitrite, continue stirring the mixture at -5°C for an additional 30 minutes. The formation of a yellow solution or slurry indicates the presence of the 3-bromo-5-chlorobenzene diazonium salt.

3.3 Step 2: Hydrolysis of the Diazonium Salt

-

In a separate, larger reaction vessel equipped with a stirrer, heat a mixture of 5% sulfuric acid and diethyl ether to 60°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the heated acid-ether mixture. The addition should be controlled to maintain a steady evolution of nitrogen gas.

-

Once the addition is complete, continue to stir the reaction mixture at 60°C for 30 minutes to ensure complete hydrolysis.

3.4 Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic (diethyl ether) layer.

-

Wash the organic layer with 50 mL of 4N sodium hydroxide solution to extract the phenolic product into the aqueous phase.

-

Separate the layers and combine all aqueous washes.

-

Wash the combined basic aqueous layers with 50 mL of diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4 using 4N hydrochloric acid.

-

Extract the acidified aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to a volume of approximately 10 mL.

-

Induce crystallization by adding n-heptane until the product fully precipitates.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold n-heptane, and dry to yield this compound.

Data Presentation

Table 1: Reactant and Reagent Quantities

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

|---|---|---|---|---|

| 3-Bromo-5-chloroaniline | C₆H₅BrClN | 206.47 | 0.05 | 10.3 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 3.45 g |

| 50% Hydrobromic Acid | HBr | - | - | 100 mL |

| 5% Sulfuric Acid | H₂SO₄ | - | - | As needed |

Table 2: Physicochemical and Characterization Data

| Property | 3-Bromo-5-chloroaniline (Starting Material) | This compound (Product) |

|---|---|---|

| Molecular Formula | C₆H₅BrClN | C₆H₄BrClO |

| Molar Mass ( g/mol ) | 206.47 | 207.45[3] |

| Appearance | Tawny solid | White to off-white crystalline powder |

| Purity | >95% (typical) | >97% (typical) |

| ¹H NMR (300MHz, CDCl₃) | δ: 3.80 (br, 2H, NH₂), 6.60 (t, J=1.4Hz, 1H), 6.72 (t, J=1.4Hz, 1H), 6.89 (t, J=1.4Hz, 1H)[1][2] | Data not explicitly found in searches. |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final purified product.

References

3-Bromo-5-chlorophenol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-chlorophenol, a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, particularly its role as a crucial intermediate in the development of therapeutic agents. Detailed experimental protocols for its synthesis and a review of its biological significance are presented to support research and development activities.

Chemical Identity and Properties

This compound is a disubstituted phenol (B47542) featuring both bromine and chlorine atoms on the aromatic ring. This substitution pattern imparts unique chemical reactivity and makes it a versatile building block in synthetic chemistry.

CAS Number: 56962-04-0[1][2][3][4]

Molecular Formula: C₆H₄BrClO[1][2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 207.45 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 66-70 °C | [5] |

| Boiling Point | 258.397 °C at 760 mmHg | [5] |

| Density | 1.788 g/cm³ | [5] |

| pKa | 8.04 ± 0.10 (Predicted) | [1][5] |

| LogP | 3.2 | [6] |

| Vapor Pressure | 0.009 mmHg at 25°C | [5] |

| Solubility | Sparingly soluble in water. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the diazotization of 3-bromo-5-chloroaniline (B31250), followed by hydrolysis. This process is outlined in the experimental protocol below.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

3-bromo-5-chloroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Water (H₂O)

-

Ice

-

Steam distillation apparatus

-

Standard laboratory glassware

-

Diatomaceous earth (optional, for filtration)

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-bromo-5-chloroaniline in a solution of concentrated sulfuric acid and water, while keeping the temperature low (0-5 °C) using an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled aniline (B41778) solution. Maintain the temperature below 10 °C throughout the addition to form the diazonium salt.

-

-

Hydrolysis:

-

Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of this compound. This step often involves the evolution of nitrogen gas.

-

-

Isolation and Purification:

-

The crude this compound can be isolated and purified by steam distillation. The product is volatile with steam and will co-distill.

-

The distillate, containing the product, is then collected. The product can be separated from the aqueous layer.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-bromo-5-chloroaniline.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse chemical modifications, making it a key component in the development of novel drugs.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a documented precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV infection.[7] The bromo and chloro substituents on the phenol ring serve as handles for further chemical elaboration to construct the complex molecular architectures of these inhibitors.[8][9][10][11]

Alzheimer's Disease Therapeutics

Research has indicated the use of this compound in the preparation of compounds investigated for the treatment of Alzheimer's disease.[7] The development of multi-target-directed ligands is a promising strategy in Alzheimer's research, and phenolic compounds are explored for their potential to interact with various pathological targets.[12][13][14][15]

Anticancer Agents

Derivatives of bromophenols have been designed and synthesized as potential anticancer agents.[16] These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).[16][17][18][19][20]

Biological Significance and Signaling Pathways

While this compound itself is primarily an intermediate, its structural motifs are found in biologically active molecules. The biological effects of halogenated phenols and their derivatives are subjects of ongoing research.

ROS-Mediated Apoptotic Pathway

Studies on bromophenol hybrids have demonstrated their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[16][17][18] An overproduction of ROS can lead to oxidative stress, which in turn can trigger a cascade of events culminating in programmed cell death. This pathway often involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

The following diagram illustrates a simplified representation of the ROS-mediated apoptotic pathway that can be influenced by bromophenol derivatives.

Caption: Simplified ROS-mediated apoptotic pathway.

Thyroid Hormone Regulation

Halogenated phenolic compounds have been shown to potentially interfere with thyroid hormone homeostasis.[21][22][23][24][25] They can act as inhibitors of deiodinase enzymes, which are crucial for the activation of thyroid hormones.[21][22] This interaction highlights a potential area of biological activity for compounds containing the halogenated phenol scaffold.

Conclusion

This compound is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important building block for the creation of complex molecules with potential therapeutic applications, ranging from antiviral to anticancer agents. The continued exploration of its derivatives is likely to yield novel compounds with valuable biological activities. This guide provides a foundational understanding for researchers working with this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS: 56962-04-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | CAS 56962-04-0 | Catsyn [catsyn.com]

- 4. This compound | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. CN101735023B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure‐based non‐nucleoside inhibitor design: Developing inhibitors that are effective against resistant mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phenolic compounds as anti-Alzheimer’s disease agents [explorationpub.com]

- 14. Alzheimer's Disease: Related Targets, Synthesis of Available Drugs, Bioactive Compounds Under Development and Promising Results Obtained from Multi-target Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progress in Target Drug Molecules for Alzheimer's Disease [ouci.dntb.gov.ua]

- 16. mdpi.com [mdpi.com]

- 17. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 20. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]

- 21. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Phenol and Phthalate Effects on Thyroid Hormone Levels during Pregnancy: Relying on In Vitro Assays and Adverse Outcome Pathways to Inform an Epidemiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data Analysis of 3-Bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

3-Bromo-5-chlorophenol possesses the following key characteristics:

-

Chemical Formula: C₆H₄BrClO

-

Molecular Weight: 207.45 g/mol [1]

-

Structure: A benzene (B151609) ring substituted with a hydroxyl (-OH) group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the hydroxyl proton.

Expected ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.0 - 7.2 | Triplet (t) | ~2.0 |

| H-4 | 7.2 - 7.4 | Triplet (t) | ~2.0 |

| H-6 | 6.8 - 7.0 | Triplet (t) | ~2.0 |

| -OH | 5.0 - 6.0 | Singlet (s) | - |

Rationale:

-

The three aromatic protons (H-2, H-4, and H-6) are in different chemical environments due to the influence of the three different substituents.

-

They are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

-

Each aromatic proton is expected to show a triplet multiplicity due to meta-coupling with its two neighboring aromatic protons. The coupling constant for meta-protons is typically small, around 2-3 Hz.

-

The hydroxyl proton signal is a singlet and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring.

Expected ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 155 - 158 |

| C-2 | 115 - 120 |

| C-3 (-Br) | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 (-Cl) | 133 - 136 |

| C-6 | 118 - 122 |

Rationale:

-

C-1: The carbon attached to the hydroxyl group is significantly deshielded and appears at the lowest field.

-

C-3 and C-5: The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) are also deshielded. The carbon attached to chlorine (C-5) is expected to be at a slightly lower field than the carbon attached to bromine (C-3) due to the higher electronegativity of chlorine.

-

C-2, C-4, and C-6: These carbons, bearing hydrogen atoms, will appear at a higher field compared to the substituted carbons. Their precise chemical shifts are influenced by the electronic effects of the neighboring substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1550 - 1600 | Medium-Strong | C=C aromatic ring stretch |

| 1450 - 1500 | Medium-Strong | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-O stretch |

| 1000 - 1100 | Medium | C-Br stretch |

| 700 - 800 | Strong | C-Cl stretch |

Rationale:

-

The broad O-H stretching band is a hallmark of phenols and is due to intermolecular hydrogen bonding.

-

The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.

-

The characteristic aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

-

The C-O stretching vibration for phenols is typically strong and appears in the 1200-1300 cm⁻¹ range.

-

The carbon-halogen bonds also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of two halogen isotopes for both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any fragment ions containing these halogens.

Expected Mass Spectrometry Data:

| m/z | Ion | Comments |

| 206, 208, 210 | [M]⁺ | Molecular ion peak cluster. The relative intensities will depend on the isotopic abundances of Br and Cl. |

| 127, 129 | [M - Br]⁺ | Loss of a bromine radical. |

| 171, 173 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 98 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 63 | [C₅H₃]⁺ | A common fragment in the mass spectra of phenols. |

Rationale:

-

The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundances of bromine (~50.5% ⁷⁹Br, ~49.5% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl). The most abundant peak in the molecular ion cluster will likely correspond to the species containing ⁷⁹Br and ³⁵Cl.

-

Fragmentation is expected to involve the loss of the halogen atoms and the hydroxyl group, as well as cleavage of the aromatic ring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of phenolic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Workflow for Spectral Data Analysis

Caption: A workflow diagram illustrating the process of spectral data analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Caption: A simplified predicted fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-Bromo-5-chlorophenol. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters.

Introduction

This compound is a halogenated aromatic compound with applications in organic synthesis, serving as a versatile precursor for more complex molecules, including pharmaceuticals and agrochemicals. The bromine and chlorine substituents on the phenol (B47542) ring influence its physicochemical properties, such as solubility and stability, which are critical factors for its handling, formulation, and application in drug development and other research areas. An understanding of these properties is paramount for process optimization, formulation design, and ensuring the shelf-life of products containing this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄BrClO | [1] |

| Molecular Weight | 207.45 g/mol | [2] |

| Appearance | White to off-white or brown crystalline powder/solid | [3] |

| Melting Point | > 65 - < 67 °C | [3] |

| Water Solubility | 5.1 g/L (at 20°C, pH 4.3) | [3] |

| Predicted logP | 3.7 | [1][2] |

| pKa | 8.04 ± 0.10 (Predicted) | [4] (from initial search) |

Solubility Profile

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) |

| Water | Polar Protic | Sparingly Soluble | 0.51 (at 20°C, pH 4.3)[3] |

| Methanol (B129727) | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined |

| Dichloromethane | Nonpolar | Moderate to High | Data to be determined |

| Chloroform | Nonpolar | Moderate to High | Data to be determined |

| Toluene | Nonpolar | Moderate | Data to be determined |

| Hexane | Nonpolar | Low | Data to be determined |

Note: The predicted solubility is based on the "like dissolves like" principle and the properties of similar halogenated phenols.

Stability Profile

Specific stability data for this compound is not extensively documented. However, the stability of phenolic compounds is known to be influenced by factors such as pH, light, and temperature.[5][6] Halogenated phenols can undergo degradation through various pathways, including photodecomposition, thermal degradation, and microbial degradation.[4][7][8][9][10][11]

pH Stability: The stability of phenolic compounds is often pH-dependent. At high pH, phenoxide ions are formed, which can be more susceptible to oxidation.[5][6]

Photostability: Exposure to UV or sunlight can induce photodegradation of brominated phenols, leading to reactions such as photohydrolysis, debromination, and the formation of hydroxyderivatives and bromophenol homologs.[4]

Thermal Stability: Thermal degradation of chlorophenols can occur at elevated temperatures, potentially leading to the formation of various degradation products, including other chlorophenols and chlorobenzenes.[8]

A comprehensive stability study for this compound would involve assessing its degradation under various stress conditions. Table 3 provides a template for summarizing such stability data.

Table 3: Stability of this compound under Different Conditions

| Condition | Parameters | Observations/Degradation Products |

| pH | pH 3, 7, 9 at 25°C | Data to be determined |

| Light | UV (254 nm), Sunlight | Data to be determined |

| Temperature | 40°C, 60°C, 80°C | Data to be determined |

| Oxidative | 3% H₂O₂ at 25°C | Data to be determined |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. A visual excess of solid should remain at the end of the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated HPLC or spectrophotometric method to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products using techniques like LC-MS and NMR.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation (stability) study.

References

- 1. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal degradation of 2-chlorophenol promoted by CuCl2 or CuCl: formation and destruction of PCDD/Fs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 11. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 3-Bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of 3-Bromo-5-chlorophenol. The document elucidates the directing effects of the hydroxyl, bromo, and chloro substituents, predicting the regioselectivity of common EAS reactions. While specific quantitative data for this exact molecule is limited in published literature, this guide synthesizes information from analogous compounds to provide a robust predictive framework. Detailed experimental protocols for key EAS reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—are presented, adapted from established methods for substituted phenols. This whitepaper aims to serve as a critical resource for researchers leveraging this compound in synthetic chemistry and drug development.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound is a disubstituted phenol (B47542) with a unique substitution pattern that influences its reactivity in electrophilic aromatic substitution (EAS) reactions. The benzene (B151609) ring is substituted with one strongly activating group (hydroxyl, -OH) and two deactivating groups (bromo, -Br, and chloro, -Cl). Understanding the interplay of these substituents is crucial for predicting the outcome of EAS reactions and for the strategic design of synthetic pathways involving this molecule.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1] The halogen substituents, bromine and chlorine, are deactivating due to their inductive electron-withdrawing effects; however, they also possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors.[2][3]

In a multi-substituted benzene ring, the directing effects of the substituents are generally additive. When a strongly activating group is present with deactivating groups, the activating group's directing effect dominates.[4] Therefore, in this compound, the hydroxyl group will primarily dictate the position of electrophilic attack.

The available positions for substitution on the this compound ring are C2, C4, and C6.

-

C2: ortho to the hydroxyl group and ortho to the bromine atom.

-

C4: para to the hydroxyl group and ortho to the chlorine atom and meta to the bromine atom.

-

C6: ortho to the hydroxyl group and ortho to the chlorine atom.

Based on the dominant directing effect of the hydroxyl group, electrophilic substitution is expected to occur at these three positions. The electronic effects of the bromo and chloro substituents will further influence the relative reactivity of these sites.

Predicting Regioselectivity in Electrophilic Aromatic Substitution

The regiochemical outcome of EAS reactions on this compound is determined by the combined electronic and steric effects of the substituents.

Directing Effects of Substituents:

-

Hydroxyl (-OH): Strongly activating, ortho, para-director.

-

Bromo (-Br): Deactivating, ortho, para-director.

-

Chloro (-Cl): Deactivating, ortho, para-director.

The powerful activating and directing effect of the hydroxyl group will preferentially direct incoming electrophiles to the C2, C4, and C6 positions. The deactivating inductive effect of the halogens will decrease the overall reactivity of the ring compared to phenol but will still direct incoming electrophiles to the positions ortho and para to themselves.

The following diagram illustrates the logical flow for predicting the major product(s) of electrophilic aromatic substitution on this compound.

Quantitative Data on Electrophilic Aromatic Substitution

| Electrophilic Reagent | Substrate | Position of Substitution | Product(s) | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | 3,5-Dichlorophenol | ortho/para to -OH | 2-Nitro-3,5-dichlorophenol, 4-Nitro-3,5-dichlorophenol | Not Specified | Inferred from general principles |

| Br₂ in CCl₄ | 3,5-Dichlorophenol | ortho/para to -OH | 2-Bromo-3,5-dichlorophenol, 4-Bromo-3,5-dichlorophenol | Not Specified | Inferred from general principles |

| SO₃ / H₂SO₄ | 3,5-Dichlorophenol | ortho/para to -OH | 3,5-Dichloro-2-hydroxybenzenesulfonic acid, 3,5-Dichloro-4-hydroxybenzenesulfonic acid | Not Specified | Inferred from general principles |

| CH₃COCl / AlCl₃ | 3,5-Dichlorophenol | ortho/para to -OH | 2-Acetyl-3,5-dichlorophenol, 4-Acetyl-3,5-dichlorophenol | Low yields reported for meta-substituted phenols | [5] |

Note: The yields for Friedel-Crafts acylation of meta-substituted phenols are reported to be significantly lower (40-50%) compared to their ortho- and para-substituted counterparts (>90%).[5]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for electrophilic aromatic substitution on substituted phenols and can serve as a starting point for the synthesis of derivatives of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.

Nitration

Objective: To synthesize nitro-derivatives of this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice and stir until the ice has melted.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric products.

Halogenation (Bromination)

Objective: To synthesize bromo-derivatives of this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon Tetrachloride (or another inert solvent like Dichloromethane)

-

Saturated Sodium Thiosulfate (B1220275) Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution to remove unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the product mixture by column chromatography or recrystallization.

Sulfonation

Objective: To synthesize sulfonic acid derivatives of this compound.

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Saturated Sodium Chloride Solution

Procedure:

-

In a round-bottom flask, carefully add this compound (1.0 eq) in small portions to fuming sulfuric acid (3-4 eq) at 0 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 100 °C for 1-2 hours.

-

Monitor the reaction by observing the solubility of a small aliquot in water.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

"Salt out" the sulfonic acid product by adding a saturated sodium chloride solution.

-

Collect the precipitated product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization from a suitable solvent.

Friedel-Crafts Acylation

Objective: To synthesize acyl derivatives of this compound.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acyl Chloride (e.g., Acetyl Chloride)

-

Anhydrous Dichloromethane (or another inert solvent like carbon disulfide)

-

Ice

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.0-3.0 eq).

-

Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) to the stirred suspension.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the solution of this compound to the acyl chloride-AlCl₃ complex at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Separate the ortho and para isomers by column chromatography.[6]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the directing effects of the substituents on the aromatic ring of this compound during electrophilic aromatic substitution.

References

- 1. This compound | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal and Photochemical Reaction Mechanisms of Halogenated Phenols: A Proxy for 3-Bromo-5-chlorophenol

Disclaimer: As of December 2025, a comprehensive literature search has revealed a significant lack of specific experimental data on the thermal and photochemical reaction mechanisms of 3-Bromo-5-chlorophenol. Therefore, this guide provides an in-depth analysis of the reaction mechanisms of analogous compounds, namely bromophenols and chlorophenols, to serve as a scientific proxy for researchers, scientists, and drug development professionals. The principles, experimental protocols, and reaction pathways detailed herein are representative of halogenated phenols and are intended to provide a foundational understanding and a framework for future research on this compound.

Introduction to the Reactivity of Halogenated Phenols

Halogenated phenols are a class of organic compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene (B151609) ring. Their environmental and toxicological significance has prompted extensive research into their degradation pathways. The reactivity of these compounds is largely governed by the nature and position of the halogen substituents, which influence the electronic properties of the aromatic ring and the strength of the carbon-halogen (C-X) bond.

Thermal reactions typically involve high-energy inputs to induce bond cleavage, often leading to a complex mixture of products through radical and elimination reactions. The primary thermal degradation pathway for many halogenated phenols is the cleavage of the C-X bond, releasing hydrogen halides (HX) and generating phenoxy radicals.

Photochemical reactions , on the other hand, are initiated by the absorption of light, leading to the formation of excited electronic states. The primary photochemical event for many halogenated phenols is the homolytic cleavage of the C-X bond, which is a critical step in their environmental degradation. The efficiency and products of these reactions are highly dependent on factors such as the irradiation wavelength, pH, and the presence of other substances in the medium.

Photochemical Reaction Mechanisms of Halogenated Phenols

The photodegradation of chlorophenols and bromophenols in aqueous solutions has been a subject of considerable study. The primary photochemical process is often the scission of the carbon-halogen bond.

The direct irradiation of 3-chlorophenol, for instance, has been shown to yield resorcinol, suggesting a photohydrolysis mechanism that may proceed from the triplet excited state. In contrast, 2-chlorophenol (B165306) can undergo deprotonation leading to a cyclopentadienic acid or hydrolysis to form pyrocatechol. For 4-chlorophenol, a radical mechanism is often the major pathway. The position of the halogen on the aromatic ring strongly influences the nature of the C-X bond scission[1].

The presence of oxidants, the pH of the solution, and the number of halogen atoms can significantly affect the quantum yield and the reaction rate constant of the photodegradation process[2]. For bromophenols, studies have indicated that hydrated electrons (e⁻aq) can play a significant role in their photolytic degradation[3].

Representative Photochemical Pathways

Below are generalized photochemical reaction pathways for a monohalogenated phenol (B47542) (X = Cl, Br).

Caption: Generalized photochemical pathways for halogenated phenols.

Quantitative Data on Photodegradation

While specific quantitative data for this compound is unavailable, the following table summarizes representative photodegradation half-lives for various chlorophenols under different advanced oxidation processes (AOPs). This data illustrates the influence of the degree of chlorination and the specific photochemical method on degradation rates.

| Compound | Initial Concentration (mg/L) | Photochemical Treatment | Half-life (h) | Reference |

| 4-Chlorophenol (4CP) | 50 | UV/TiO₂/H₂O₂ | 8.7 | [4] |

| 2,4-Dichlorophenol (DCP) | 50 | UV/TiO₂/H₂O₂ | 7.1 | [4] |

| 2,4,6-Trichlorophenol (TCP) | 50 | UV/TiO₂/H₂O₂ | 4.5 | [4] |

| Pentachlorophenol (PCP) | 50 | UV/TiO₂/H₂O₂ | 3.3 | [4] |

Experimental Protocol for Photodegradation Studies

The following is a representative experimental protocol for studying the photodegradation of a halogenated phenol in an aqueous solution.

References

The Versatile Role of 3-Bromo-5-chlorophenol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chlorophenol is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenol (B47542) ring, provides a versatile scaffold for the synthesis of complex molecules. This technical guide delves into the synthesis of this compound, its critical role in the development of high-value end-products, and detailed experimental protocols for its synthesis and subsequent reactions.

Introduction

This compound (CAS No. 56962-04-0) is a white to off-white crystalline solid.[1] Its chemical structure, possessing three distinct functional groups (hydroxyl, bromine, and chlorine), allows for regioselective reactions, making it a valuable building block in organic synthesis.[1][2] This guide will explore its utility, focusing on its application in the synthesis of a key intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy and as a precursor in the agrochemical sector.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrClO | [3] |

| Molecular Weight | 207.45 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 56962-04-0 | [4] |

| Melting Point | 66-70 °C | [1] |

| Boiling Point | 258.397 °C at 760 mmHg | [1] |

| Solubility | Sparingly soluble in water; soluble in most organic solvents. | [1] |

| ¹H NMR (300MHz, CDCl₃) | δ: 5.16 (br, 1H, OH), 6.82 (t, J=1.46Hz, 1H, Ph), 6.93 (t, J=1.46Hz, 1H, Ph), 7.12 (t, J=1.46Hz, 1H, Ph) | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with varying yields and complexities. A common and efficient method involves the diazotization of 3-bromo-5-chloroaniline (B31250) followed by hydrolysis. The precursor, 3-bromo-5-chloroaniline, can be synthesized from 3-bromo-5-chloronitrobenzene.

Synthesis of 3-Bromo-5-chloroaniline from 3-Bromo-5-chloronitrobenzene

The reduction of the nitro group is a key step. Various reducing agents can be employed, each with its own advantages in terms of yield and reaction conditions.

| Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Raney-Ni, Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | 0 to 80 | 3 | 98 | [6] |

| Reduced Iron Powder | Acetic Acid | 0 to RT | 18 | 93 | [7] |

| Stannous Chloride Dihydrate | Ethanol | 80 | 2 | 79 | [6] |

| V-Brite B | Acetonitrile, Water | 80 | 2 | 56 | [6] |

Synthesis of this compound via Diazotization and Hydrolysis

The aniline (B41778) derivative is converted to a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Applications as a Chemical Intermediate

This compound is a crucial precursor in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications: Synthesis of NNRTI Intermediates

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used to treat HIV infection.[8] this compound serves as a starting material for the synthesis of benzophenone (B1666685) intermediates, which are core structures in several potent NNRTIs. A key reaction is the Friedel-Crafts acylation.

These benzophenone intermediates are then further elaborated to produce the final active pharmaceutical ingredient. The mechanism of action of NNRTIs involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA.

Agrochemical Applications: Synthesis of Profenofos (B124560)

In the agrochemical industry, halogenated phenols are common precursors for insecticides and herbicides. While the direct synthesis of the organophosphate insecticide profenofos starts from 2-chlorophenol, the synthetic principles are highly relevant and demonstrate the utility of bromo-chlorophenols in this sector. The synthesis involves bromination followed by reaction with a phosphoryl chloride derivative.

| Step | Reactants | Conditions | Yield/Purity | Reference |

| 1. Bromination of 2-chlorophenol | 2-chlorophenol, Bromine (Br₂) | 30-50 °C, 20-25 hours | >95% purity | [9][10] |

| 2. Thio-phosphorylation | 4-Bromo-2-chlorophenol, O,O-diethyl thiophosphoryl chloride, NaOH | 30-60 °C, 20-25 hours | High | [9] |

| 3. Alkylation to Profenofos | Intermediate from step 2, n-propyl bromide | 50-100 °C, 4-8 hours | Up to 96% purity | [11] |

Experimental Protocols

Synthesis of 3-Bromo-5-chloroaniline from 3-Bromo-5-chloronitrobenzene (Raney-Ni/Hydrazine Method)

Materials:

-

3-Bromo-5-chloronitrobenzene (23.6 g, 0.1 mol)

-

Dehydrated ethanol (200 mL)

-

Raney-Nickel (0.59 g, 0.01 mol)

-

Hydrazine hydrate (23 mL)

Procedure:

-

To a reaction flask, add 3-bromo-5-chloronitrobenzene and dehydrated ethanol.

-

Cool the mixture to 0 °C.

-

Add Raney-Nickel to the cooled mixture.

-

While stirring at 0 °C, add hydrazine hydrate dropwise.

-

Continue stirring at 0 °C for 2 hours.

-

Warm the reaction mixture to 80 °C and maintain for 1 hour.

-

After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.

-

Yield: 20.9 g (98%) of a tawny liquid.[7]

-

Synthesis of this compound from 3-Bromo-5-chloroaniline

Materials:

-

3-Bromo-5-chloroaniline (10.3 g, 0.05 mol)

-

50% Nitric acid (100 mL)

-

Sodium nitrite (B80452) (4.14 g, 0.15 mol)

-

Toluene

-

Sulfuric acid

Procedure:

-

Dissolve 3-bromo-5-chloroaniline in 50% nitric acid by warming to 100 °C with stirring.

-

Cool the solution to 0 °C.

-

Maintaining the temperature below 10 °C, add solid sodium nitrite in portions.

-

Continue stirring at 30-50 °C for 30 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a mixture of toluene and aqueous sulfuric acid.

-

Heat the toluene/sulfuric acid mixture to 120-130 °C.

-

Slowly add the diazonium salt solution to the heated mixture.

-

After the addition is complete, continue heating and stirring until nitrogen evolution ceases.

-

Cool the reaction mixture, separate the organic layer, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Yield: 7.8 g (75%).[5]

-

Synthesis of (3-Bromo-5-chlorophenyl)(phenyl)methanone (Representative Friedel-Crafts Acylation)

Materials:

-

3-Bromo-5-chlorobenzoic acid

-

Thionyl chloride or oxalyl chloride

-

Benzene (B151609) (or other suitable arene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

Procedure:

-

Acid Chloride Formation: Convert 3-bromo-5-chlorobenzoic acid to 3-bromo-5-chlorobenzoyl chloride by reacting with an excess of thionyl chloride, typically with a catalytic amount of DMF, followed by removal of excess thionyl chloride by distillation.

-

Friedel-Crafts Acylation: a. Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a reaction flask under an inert atmosphere and cool to 0 °C. b. Add a solution of 3-bromo-5-chlorobenzoyl chloride in anhydrous dichloromethane dropwise. c. Add benzene dropwise to the reaction mixture, maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. f. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization.

-

Expected Yield: Typically in the range of 70-90% for Friedel-Crafts acylations.

-

Conclusion

This compound is a versatile and valuable chemical intermediate. Its utility in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is well-established. The synthetic routes to this compound are efficient, and its subsequent functionalization through reactions like Friedel-Crafts acylation provides access to a wide range of important compounds. This guide provides a foundational understanding for researchers and professionals working in drug discovery and chemical synthesis, highlighting the potential of this important building block.

References

- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. PubChemLite - this compound (C6H4BrClO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | Call Wychem 01440 820338 [wychem.com]

- 5. CN101735023A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. CN101735023B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. iapac.org [iapac.org]

- 9. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]

- 10. WO2024201396A1 - Preparation of profenofos and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

The Versatile Role of Halogenated Phenols in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenols are a class of organic compounds that have emerged as indispensable building blocks and versatile intermediates in the landscape of modern organic synthesis. Their unique electronic properties and the reactivity of the carbon-halogen bond make them ideal substrates for a wide array of synthetic transformations, particularly in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth review of the synthesis and application of halogenated phenols, with a focus on key reactions, experimental protocols, and quantitative data to facilitate their effective utilization in research and development.

I. Synthesis of Halogenated Phenols

The introduction of a halogen atom onto a phenol (B47542) ring can be achieved through several methods, with the choice of strategy depending on the desired halogen and the substitution pattern.

A. Direct Halogenation:

Direct electrophilic halogenation is a common method for the synthesis of chloro-, bromo-, and iodophenols. Phenols are highly activated substrates, and these reactions often proceed under mild conditions.[1]

-

Chlorination: Phenol can be chlorinated using chlorine gas or sulfuryl chloride. However, these reactions can sometimes lack regioselectivity, leading to mixtures of isomers.[2]

-

Bromination and Iodination: Bromine and iodine can be introduced using elemental bromine or iodine, respectively, often in the presence of a mild base or a catalyst.[3][4]

B. Deoxyfluorination of Phenols:

The direct fluorination of phenols is challenging due to the high reactivity of fluorine. A powerful modern alternative is the deoxyfluorination of phenols using reagents like PhenoFluor™. This method allows for the direct conversion of a hydroxyl group to a fluorine atom in a single step.[5]

C. Other Synthetic Routes:

Halogenated phenols can also be synthesized from other functionalized aromatics. For instance, halogenated anilines can be converted to halogenated phenols via diazotization followed by hydrolysis.[4]

II. Key Transformations of Halogenated Phenols in Organic Synthesis

The presence of a halogen atom on the phenolic ring opens up a vast toolbox of synthetic transformations, primarily revolving around transition metal-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists approach the synthesis of complex molecules.

A. Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. Halogenated phenols are excellent electrophilic partners in a variety of palladium- and nickel-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl structures. It involves the reaction of a halogenated phenol (or its derivative) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromophenol with Phenylboronic Acid

-

Reagents: 4-Bromophenol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol).[6]

-